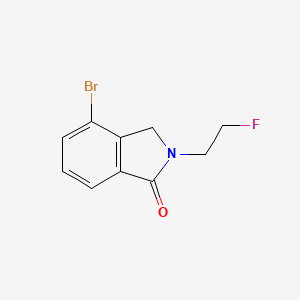
4-Bromo-2-(2-fluoroethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-fluoroethyl)isoindolin-1-one is a chemical compound with the molecular formula C10H9BrFNO. It is a derivative of isoindolinone, featuring a bromine atom at the 4-position and a fluoroethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-fluoroethyl)isoindolin-1-one typically involves the reaction of 4-bromoisoindolin-1-one with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-fluoroethyl)isoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or carboxylic acid .
Scientific Research Applications
4-Bromo-2-(2-fluoroethyl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-fluoroethyl)isoindolin-1-one involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-chloroethyl)isoindolin-1-one
- 4-Bromo-2-(2-methylethyl)isoindolin-1-one
- 4-Bromo-2-(2-hydroxyethyl)isoindolin-1-one
Uniqueness
4-Bromo-2-(2-fluoroethyl)isoindolin-1-one is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1245644-69-2 |
|---|---|
Molecular Formula |
C10H9BrFNO |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
4-bromo-2-(2-fluoroethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C10H9BrFNO/c11-9-3-1-2-7-8(9)6-13(5-4-12)10(7)14/h1-3H,4-6H2 |
InChI Key |
VIHWDJADWOAZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)N1CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















